molecular formula C22H23N5O6S3 B2462849 Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 389073-64-7

Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2462849
CAS RN: 389073-64-7
M. Wt: 549.64
InChI Key: OJBDTFZYGNLHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C22H23N5O6S3 and its molecular weight is 549.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Antifungal and Antimicrobial Agents: Compounds derived from similar structural frameworks have been synthesized and evaluated for their antifungal and antimicrobial properties. For instance, derivatives of 3-phenyl-2,5-disubstituted indoles derived from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates, including those related to the diazonium salts of p-aminobenzoic acid and sulfanilamide, have shown significant antifungal potency in some cases, although not consistently across all derivatives (Ergenç et al., 1990).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Systems: The synthesis of heterocyclic compounds, which are core structures in many drugs and biologically active molecules, is a significant area of research. Methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been utilized in the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, indicating the importance of such structures in medicinal chemistry (Selič et al., 1997).

Photodynamic Therapy Applications

  • Photosensitizers for Cancer Treatment: The development of compounds for photodynamic therapy, a treatment method for cancer that involves light-activated drugs, is an area of interest. Compounds such as zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their potential as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield, highlighting the relevance of such functional groups in therapeutic applications (Pişkin et al., 2020).

Molecular Docking and Enzyme Inhibition

  • Glutaminase Inhibitors: The design and synthesis of analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase, suggest the utility of thiadiazole derivatives in developing enzyme inhibitors with potential applications in treating diseases such as cancer (Shukla et al., 2012).

properties

IUPAC Name

ethyl 4-[[2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O6S3/c1-4-33-20(30)15-5-9-16(10-6-15)23-18(28)13-34-22-26-25-21(35-22)24-19(29)14-7-11-17(12-8-14)36(31,32)27(2)3/h5-12H,4,13H2,1-3H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBDTFZYGNLHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.